molecular formula C20H23NO4 B1226194 3-Hydroxy-2-naphthalenecarboxylic acid [2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl] ester

3-Hydroxy-2-naphthalenecarboxylic acid [2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl] ester

Cat. No. B1226194
M. Wt: 341.4 g/mol
InChI Key: MRZZJIANPBNXMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-2-naphthalenecarboxylic acid [2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl] ester is a naphthoic acid.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Cytotoxic Activity : The compound has been synthesized as part of a study on benzo[a]pyrano[3,2-h] and [2,3-i]xanthone analogues of psorospermine, acronycine, and benzo[a]acronycine. It was found that some of these compounds, including similar derivatives, exhibited marginal antiproliferative activity against certain cell lines (Sittisombut et al., 2006).

  • Crystal Packing Studies : Research has included analyzing the crystal packing patterns of flexible carboxylic acids and esters attached to a naphthalene ring. These studies help understand the molecular interactions and structural conformations in such compounds (Mondal et al., 2008).

  • Supramolecular Assemblies : Investigations into supramolecular assemblies of 2-hydroxy-3-naphthoic acid with N-heterocycles have been conducted. This research provides insights into hydrogen bonds and weak interactions in the crystals of similar compounds (Pang et al., 2015).

Pharmacological and Chemical Applications

  • Synthesis of Pharmaceutical Intermediates : The compound has been synthesized as part of a route for manufacturing tachykinin receptor antagonists, highlighting its relevance in pharmaceutical chemistry (Ashworth et al., 2003).

  • Heterocyclic Chemistry : In a study focusing on the synthesis, antitumor, and antioxidant activities of benzothiophenes, derivatives of the compound were synthesized and evaluated, indicating its utility in developing new pharmacologically active molecules (Bialy & Gouda, 2011).

  • Synthesis of Poly(amide-ester)s : Research involving the synthesis of poly(amide-ester)s containing naphthalene pendent groups and urazole rings utilized similar compounds. Such studies contribute to the development of novel polymers with specific properties (Mallakpour & Rafiee, 2008).

  • Topical Drug Delivery : The compound's derivatives have been synthesized and evaluated for potential in topical drug delivery, indicating its relevance in designing more effective transdermal therapeutic agents (Rautio et al., 2000).

properties

Product Name

3-Hydroxy-2-naphthalenecarboxylic acid [2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl] ester

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C20H23NO4/c1-13-7-14(2)11-21(10-13)19(23)12-25-20(24)17-8-15-5-3-4-6-16(15)9-18(17)22/h3-6,8-9,13-14,22H,7,10-12H2,1-2H3

InChI Key

MRZZJIANPBNXMB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)COC(=O)C2=CC3=CC=CC=C3C=C2O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Hydroxy-2-naphthalenecarboxylic acid [2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl] ester
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3-Hydroxy-2-naphthalenecarboxylic acid [2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl] ester
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3-Hydroxy-2-naphthalenecarboxylic acid [2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl] ester
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3-Hydroxy-2-naphthalenecarboxylic acid [2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl] ester
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3-Hydroxy-2-naphthalenecarboxylic acid [2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl] ester
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3-Hydroxy-2-naphthalenecarboxylic acid [2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl] ester

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